Sulindac Sulfone

Apoptosis PDE5 Inhibition Cancer Chemoprevention

Sulindac sulfone, also known as exisulind, is an oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac. It is a member of the selective apoptotic anti-neoplastic drugs (SAANDs) class and exerts its primary pharmacological effects through inhibition of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs), particularly PDE5 and PDE2, leading to activation of protein kinase G (PKG) and induction of apoptosis.

Molecular Formula C20H17FO4S
Molecular Weight 372.4 g/mol
CAS No. 59864-04-9
Cat. No. B1671835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac Sulfone
CAS59864-04-9
Synonyms(5-fluoro-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-(N-benzyl)-indene)-acetamide
1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfonyl)phenyl)methylene)-, (Z)-
Aptosyn
CP 248
CP248
exisulind
FGN-1
OSIP 486823
OSIP-486823
OSIP486823
sulindac sulfone
sulindac sulfone, (Z)-isome
Molecular FormulaC20H17FO4S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
InChIKeyMVGSNCBCUWPVDA-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Sulfone (Exisulind, CAS 59864-04-9) - Product-Specific Evidence for Research Procurement


Sulindac sulfone, also known as exisulind, is an oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac. It is a member of the selective apoptotic anti-neoplastic drugs (SAANDs) class and exerts its primary pharmacological effects through inhibition of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs), particularly PDE5 and PDE2, leading to activation of protein kinase G (PKG) and induction of apoptosis. This mechanism is distinct from that of its parent compound and the sulfide metabolite, as it does not involve significant cyclooxygenase (COX) inhibition at physiological concentrations [1] [2] [3].

Why Sulindac Sulfone (Exisulind, CAS 59864-04-9) Cannot Be Substituted by Sulindac or Sulindac Sulfide


Generic substitution of sulindac sulfone with other sulindac metabolites or in-class compounds is scientifically unsound due to profound mechanistic and pharmacokinetic divergences. While sulindac sulfide is a potent COX-1/2 inhibitor (IC50: 1.8 μM and 6.3 μM) [1], sulindac sulfone lacks this activity (IC50 >300 μM for both COX isoforms) [1]. Instead, sulindac sulfone's distinct therapeutic window is defined by its unique PDE5/2 inhibition and PKG-mediated apoptotic induction [2]. Furthermore, the plasma half-life of sulindac sulfone (16.6-19.6 h) is significantly longer than that of the prodrug sulindac (1.7-4.2 h) and comparable to the sulfide (15.3-16.1 h), leading to different steady-state pharmacokinetic profiles upon repeated dosing [3]. These differences invalidate any assumption of functional interchangeability in research or therapeutic applications.

Sulindac Sulfone (Exisulind, CAS 59864-04-9) - Quantitative Differentiation Evidence vs. Analogs


Selective PDE5/cGMP PDE Inhibition vs. COX Inhibition Defines Distinct Apoptotic Mechanism

Sulindac sulfone exhibits a pronounced shift in target selectivity compared to sulindac sulfide. While sulindac sulfide is a potent COX-1 and COX-2 inhibitor, sulindac sulfone is a selective cGMP PDE inhibitor. This differential activity profile is quantifiable via IC50 values, confirming a distinct mechanism of apoptosis induction [1].

Apoptosis PDE5 Inhibition Cancer Chemoprevention

In Vivo Efficacy Differential: Tumor Growth Inhibition in Xenograft Models

In contrast to sulindac sulfide, which failed to suppress tumor growth in certain xenograft models, sulindac sulfone demonstrates significant in vivo efficacy in a prostate cancer model. This differential response underscores the compound's unique in vivo pharmacodynamic properties [1].

In Vivo Pharmacology Xenograft Prostate Cancer

Differential Anti-Proliferative Potency in Primary Tumor Cells

In primary malignant peripheral nerve sheath tumor (MPNST) cells, sulindac sulfone exhibits a lower anti-proliferative potency compared to sulindac sulfide. This quantitative difference in potency is critical for dose-response studies and for selecting the appropriate compound based on desired potency and off-target profile [1].

Cell Proliferation IC50 MPNST

Quantitative Apoptosis Induction Differential Despite Vastly Different COX Inhibition

A key differentiator for sulindac sulfone is its retained ability to induce apoptosis despite a near-complete loss of COX inhibitory activity. This decoupling of apoptosis from COX inhibition is quantified by a 5000-fold difference in COX inhibition potency but only a 6.5-fold difference in apoptosis induction [1].

Apoptosis COX Independence Chemoprevention

Prolonged Plasma Half-Life Enables Sustained Exposure vs. Prodrug

The pharmacokinetic profile of sulindac sulfone is significantly different from that of the parent prodrug, sulindac. Its longer terminal half-life ensures more sustained systemic exposure, which is a critical consideration for in vivo dosing regimens and for interpreting time-dependent pharmacodynamic effects [1].

Pharmacokinetics Half-Life Metabolism

Sulindac Sulfone (Exisulind, CAS 59864-04-9) - Validated Research and Industrial Applications Based on Quantitative Evidence


Chemoprevention and Therapeutic Studies in COX-Independent Cancer Models

Sulindac sulfone is the definitive tool compound for investigating COX-independent apoptotic pathways in cancer. Its near-total lack of COX-1/2 inhibition (IC50 >300 μM) [1] and significant in vivo tumor growth suppression (up to 89% reduction in LNCaP xenografts) [2] make it uniquely suited for studies in familial adenomatous polyposis (FAP) and prostate cancer where COX-2 expression is a confounding variable. Clinical validation exists from Phase I trials in FAP patients [3].

PDE5/cGMP-PKG Pathway Activation in Cellular Assays

For researchers focused on the cGMP-PKG signaling axis, sulindac sulfone serves as a selective pharmacological probe. It inhibits cGMP PDE in HT-29 cell lysates with an IC50 of 95.9 μM, a potency that is 4.9-fold lower than the sulfide but occurs in the complete absence of COX inhibition [1]. This allows for the specific activation of PKG and downstream targets like β-catenin without the confounding effects of prostaglandin synthesis disruption.

Pharmacokinetic/Pharmacodynamic Modeling of Sustained-Release Formulations

The extended plasma half-life of sulindac sulfone (16.6-19.6 h in humans) [1] makes it a valuable analyte in bioanalytical method development and PK/PD modeling studies. Its distinct PK profile, compared to the short-lived prodrug, supports its use as a reference standard for LC-MS/MS assays quantifying sulindac metabolites in plasma or tissue samples from clinical or preclinical studies.

β-Catenin and Wnt Signaling Pathway Research

Sulindac sulfone is a validated tool for modulating β-catenin-mediated transcription, particularly in cells with mutant APC [1]. Its ability to decrease total cellular β-catenin levels and attenuate β-catenin transcription activity [2] makes it relevant for studies in colorectal cancer and cerebral cavernous malformations (CCM), where β-catenin-driven pathways are implicated [3].

Quote Request

Request a Quote for Sulindac Sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.